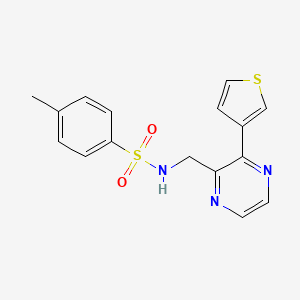

4-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrazine ring bearing a thiophene moiety

Mechanism of Action

Target of Action

Similar compounds such as imatinib, which also contains a pyrazine group, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .

Mode of Action

Compounds with similar structures, like imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell proliferation and differentiation .

Biochemical Pathways

The inhibition of tyrosine kinases by similar compounds can affect various signaling pathways involved in cell growth and differentiation .

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to the suppression of cell proliferation and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrazine Ring: Starting with a thiophene derivative, the pyrazine ring can be constructed through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazine-thiophene intermediate with 4-methylbenzenesulfonyl chloride under basic conditions, typically using a base like triethylamine.

Final Coupling: The final step involves coupling the sulfonamide intermediate with a methylating agent to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide.

Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like bromine, nitrating agents like nitric acid.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines from nitro groups.

Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, sulfonamide derivatives are known for their antibacterial properties. This compound could be explored for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Medicine

Medicinally, compounds with sulfonamide groups are often investigated for their potential as enzyme inhibitors. This compound could be studied for its ability to inhibit specific enzymes involved in disease pathways, such as carbonic anhydrase or proteases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the thiophene and pyrazine rings.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

Thiophene-2-sulfonamide: Another sulfonamide with a thiophene ring, but lacking the pyrazine moiety.

Pyrazine-2-sulfonamide: Contains the pyrazine ring but lacks the thiophene substitution.

Uniqueness

4-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is unique due to the combination of the thiophene and pyrazine rings, which can confer distinct electronic properties and biological activities not seen in simpler sulfonamides. This structural complexity allows for a broader range of applications and potential for novel interactions in both chemical and biological systems.

Biological Activity

4-Methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide group, a benzene ring, and substituted pyrazine and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O2S2. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₂S₂ |

| Molecular Weight | 345.43 g/mol |

| CAS Number | 2034463-13-1 |

| IUPAC Name | 4-methyl-N-[(3-thiophen-3-yl)pyrazin-2-yl)methyl]benzenesulfonamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazine Ring : Cyclization reactions starting from thiophene derivatives.

- Sulfonamide Formation : Reaction with 4-methylbenzenesulfonyl chloride under basic conditions.

- Final Coupling : Introduction of the methyl group via coupling with a methylating agent.

Antiviral Properties

Recent studies have indicated that compounds with similar structures exhibit promising antiviral activities. For instance, certain N-heterocycles have been identified as potential antiviral agents due to their ability to inhibit viral replication mechanisms. The biological activity of this compound could be hypothesized based on these findings, though specific data for this compound is limited.

Antimicrobial Activity

Compounds containing sulfonamide groups are known for their antimicrobial properties. The presence of thiophene and pyrazine rings may enhance the biological activity of this sulfonamide by providing unique electronic properties that facilitate interactions with microbial targets.

Case Studies and Research Findings

- Antitubercular Screening : A study screening various pyrazole derivatives indicated that structurally similar compounds exhibited significant inhibition against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

- In Vitro Assays : Compounds with similar structures have been tested for their inhibitory effects on various enzymes and cellular growth, demonstrating that modifications in the chemical structure can lead to enhanced biological activity .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that specific substitutions on the aromatic rings can significantly influence biological efficacy, indicating that further exploration of this compound's structure may yield insights into its potential therapeutic applications .

Properties

IUPAC Name |

4-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-12-2-4-14(5-3-12)23(20,21)19-10-15-16(18-8-7-17-15)13-6-9-22-11-13/h2-9,11,19H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVGNUWTDYNRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.